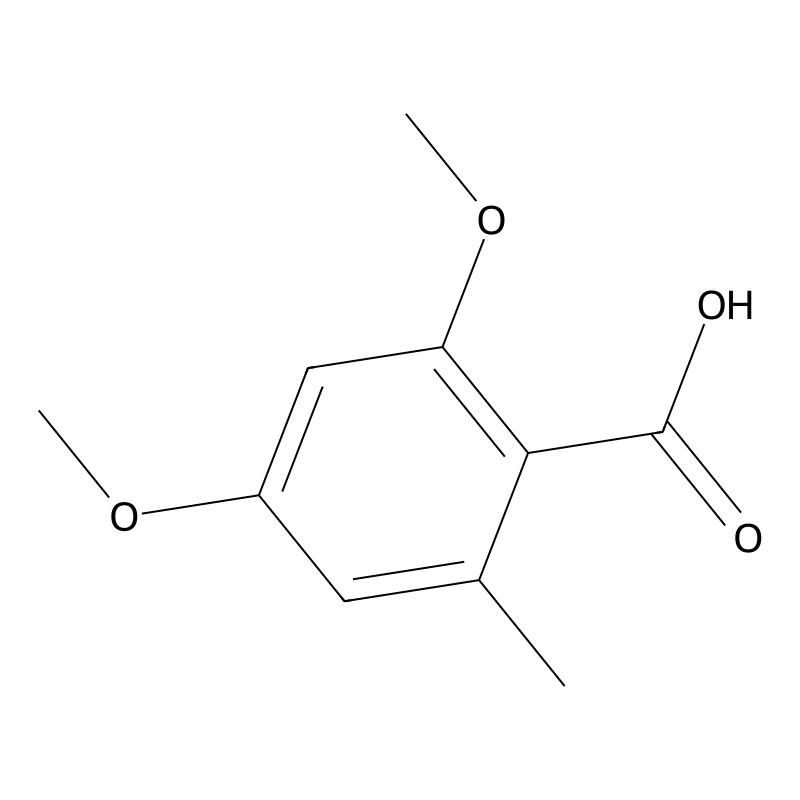2,4-Dimethoxy-6-methylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biological Activity:
- Antioxidant properties: Studies suggest that 2,4-Dimethoxy-6-methylbenzoic acid may have antioxidant properties. A 2010 study published in the journal "Natural Product Research" found that the compound exhibited free radical scavenging activity, suggesting it could potentially be used as an antioxidant agent []. However, further research is needed to confirm these findings and understand its potential applications.
Natural Product Chemistry:
- Occurrence in plants: 2,4-Dimethoxy-6-methylbenzoic acid has been identified in various plants, including lichens and some species of ferns [, ]. Research in this area focuses on understanding the compound's natural distribution, biosynthesis, and ecological role within these organisms.
Organic Synthesis:
- Precursor for other compounds: 2,4-Dimethoxy-6-methylbenzoic acid can serve as a starting material for the synthesis of other organic compounds. This makes it a potentially valuable tool for organic chemists seeking to create new molecules with specific properties.
2,4-Dimethoxy-6-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of two methoxy groups and a methyl group on a benzoic acid framework. Its molecular formula is , and it has a molecular weight of approximately 196.20 g/mol. This compound is also known by several synonyms, including O,O-Dimethylorsellinic acid and Orsellinic acid dimethyl ether . The structure features a benzene ring substituted with two methoxy groups at the 2 and 4 positions and a methyl group at the 6 position, which significantly influences its chemical properties and reactivity.
- Hydrolysis: It can be synthesized from methyl 2,4-dimethoxy-6-methylbenzoate through hydrolysis using a strong base like sodium hydroxide in an aqueous solution, followed by acidification to yield the carboxylic acid.
- Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or other oxidized products depending on the reaction conditions.
- Reduction: It can be reduced to form alcohols.
- Substitution Reactions: The presence of nucleophiles can lead to varied substitution products based on the specific nucleophile used.
Research indicates that derivatives of 2,4-Dimethoxy-6-methylbenzoic acid exhibit potential biological activities. These include:
The synthesis of 2,4-Dimethoxy-6-methylbenzoic acid can be achieved through several methods:
- Hydrolysis of Methyl Ester:
- Starting material: Methyl 2,4-dimethoxy-6-methylbenzoate.
- Reaction conditions: Treatment with sodium hydroxide followed by acidification.
- This method is common for producing carboxylic acids from their corresponding esters.
- Direct Synthesis from Precursors:
2,4-Dimethoxy-6-methylbenzoic acid finds applications across various fields:
- Chemical Industry: Used as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Investigated for potential therapeutic applications in drug formulation and development.
- Agrochemicals: Its derivatives may be utilized in developing agricultural chemicals due to their biological activity .
The interaction studies of 2,4-Dimethoxy-6-methylbenzoic acid focus on its biological mechanisms. The methoxy and methyl substituents affect how this compound interacts with biological targets, influencing its reactivity and potential therapeutic effects. Research is ongoing to elucidate specific molecular targets and pathways involved in its biological activity .
Several compounds share structural similarities with 2,4-Dimethoxy-6-methylbenzoic acid. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,4-Dimethylbenzoic acid | Lacks methoxy groups | Different chemical reactivity due to absence of methoxy groups. |
| 2,3-Dimethoxybenzoic acid | Methoxy groups at different positions | Variation in chemical behavior due to different substitution patterns. |
| Orsellinic acid | Contains hydroxyl instead of methoxy groups | Exhibits different biological activities due to structural differences. |
These comparisons highlight how variations in substituent positions and types lead to distinct chemical properties and potential applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








